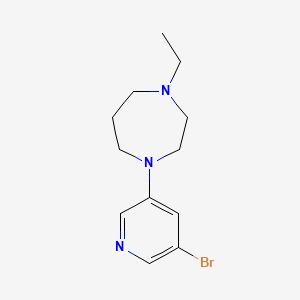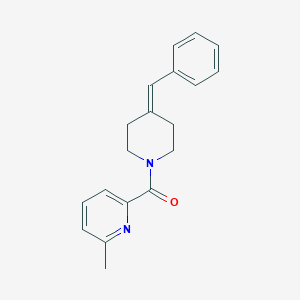
(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone, also known as GSK-3β inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone acts as a this compoundβ inhibitor by binding to the ATP-binding site of the enzyme. This leads to the inhibition of this compoundβ activity, which results in downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Biochemical and physiological effects:
The inhibition of this compoundβ by this compound has been shown to have several biochemical and physiological effects. In Alzheimer's disease, it has been shown to reduce the accumulation of β-amyloid plaques and tau protein hyperphosphorylation, which are key pathological features of the disease. In bipolar disorder, it has been shown to regulate mood and behavior by modulating the levels of neurotransmitters such as dopamine and serotonin. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments is its specificity for this compoundβ inhibition. This allows for the selective modulation of this compoundβ-dependent signaling pathways without affecting other pathways. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone. One potential direction is the development of more potent and selective this compoundβ inhibitors with improved solubility and pharmacokinetic properties for clinical use. Another direction is the investigation of the role of this compoundβ inhibition in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the combination of this compound with other drugs or therapies could be explored for synergistic effects in disease treatment.
Métodos De Síntesis
The synthesis of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone involves the condensation of 4-pyridylmethanamine and 4-benzylidene-1-piperidinone. The reaction is catalyzed by a base and yields the final product in good yield and purity.
Aplicaciones Científicas De Investigación
(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone has been extensively studied for its potential therapeutic applications in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), a key enzyme involved in several signaling pathways that play a role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(17-6-10-19-11-7-17)20-12-8-16(9-13-20)14-15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVCORBZWGLCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)




![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)

![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)

![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
